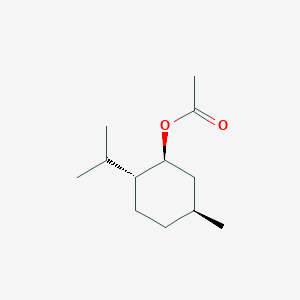

(+)-Menthyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-WCQGTBRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026539 | |

| Record name | (+)-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

228.00 to 229.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5157-89-1, 2552-91-2, 89-48-5 | |

| Record name | (+)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 229 °C | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-Menthyl acetate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (+)-Menthyl Acetate

This guide provides a comprehensive overview of the spectroscopic data for this compound, a monoterpene ester widely used in the flavor and fragrance industries. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below. As enantiomers, this compound and (-)-Menthyl acetate exhibit identical spectroscopic properties. The following data were obtained for (-)-Menthyl acetate and are representative of the (+)-enantiomer.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.66 | m | 1H | H-1 | |

| 2.04 | s | 3H | O=C-CH ₃ | |

| 1.88 | m | 1H | H-8 | |

| 1.67 | m | 2H | H-4ax, H-2ax | |

| 1.50 | m | 1H | H-5ax | |

| 1.36 | m | 1H | H-3ax | |

| 1.01 | m | 4H | H-6ax, H-6eq, H-3eq, H-2eq | |

| 0.90 | d | 6.32 | 6H | H-9, H-10 |

| 0.76 | d | 6.58 | 3H | H-7 |

Data sourced from a study on the synthesis of (-)-Menthyl acetate.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 170.32 | C=O |

| 73.89 | C-1 |

| 46.87 | C-2 |

| 40.79 | C-4 |

| 34.13 | C-3 |

| 31.21 | C-5 |

| 26.17 | C-8 |

| 23.37 | C-6 |

| 21.83 | C H₃-C=O |

| 21.05 | C-9 or C-10 |

| 20.54 | C-9 or C-10 |

| 16.22 | C-7 |

Data sourced from a study on the synthesis of (-)-Menthyl acetate.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1735 | C=O (Ester) stretch |

Data represents a characteristic strong absorption band.[1]

Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)

| m/z | Interpretation |

| 138 | [M-60]⁺, Loss of acetic acid (CH₃COOH) |

| 43 | [CH₃CO]⁺, Acetyl cation (base peak) |

Fragmentation pattern obtained via Electron Ionization Mass Spectrometry (EIMS).[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[1] For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is employed during the acquisition of the ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

IR Spectrum Acquisition: The prepared salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile this compound sample is introduced into the instrument, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector). The detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the different fragments.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of (+)-Menthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Menthyl acetate is a naturally occurring monoterpene ester, recognized for its characteristic minty aroma. As the acetate ester of (+)-menthol, it finds application in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and presenting quantitative data in a clear, accessible format. A visual representation of its synthesis pathway is also provided to aid in understanding its chemical origin.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various scientific and industrial fields. These properties dictate its behavior under different conditions and are essential for formulation development, quality control, and chemical synthesis.

Tabulated Physical Data

A summary of the key physical properties of this compound is presented in the table below. It is important to note that values can vary slightly depending on the experimental conditions and the purity of the sample. Data presented here is a consolidation from various sources, with specific values for the (+)-enantiomer where available.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | C₁₂H₂₂O₂ | - | [1] | |

| Molecular Weight | 198.31 | g/mol | [1] | |

| Appearance | Colorless clear liquid | - | [1] | |

| Odor | Minty, fresh, herbaceous | - | Characteristic of peppermint | [2] |

| Boiling Point | 228 - 229 | °C | At 760 mmHg | [3] |

| Melting Point | 23 - 24 | °C | ||

| Density | 0.922 | g/mL | At 25 °C | |

| Refractive Index | 1.447 | - | At 20 °C, D-line | |

| Optical Rotation [α]²⁰/D | +76 to +79 | ° | Neat | |

| Flash Point | 92 | °C | Closed cup | |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | - |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical parameters of liquid compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Procedure:

-

A small amount of the this compound sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

-

An empty, dry graduated cylinder is weighed using an analytical balance.

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder, and the exact volume is recorded.

-

The graduated cylinder containing the sample is then reweighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the sample by its volume.

Determination of Refractive Index

An Abbe refractometer is a standard instrument used to measure the refractive index of liquids.

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Optical Rotation

A polarimeter is used to measure the optical rotation of a chiral compound like this compound.

Procedure:

-

The polarimeter is turned on and allowed to warm up. A blank measurement is taken using the solvent (if any) to zero the instrument.

-

A solution of this compound of a known concentration is prepared, or the neat liquid is used.

-

The polarimeter tube is filled with the sample, ensuring no air bubbles are present in the light path.

-

The tube is placed in the polarimeter.

-

The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or a match-point is achieved, depending on the instrument's design.

-

The observed angle of rotation is recorded.

-

The specific rotation is calculated using the formula: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters (dm)

-

c is the concentration of the solution in g/mL (or density for a neat liquid)

-

Synthesis Workflow

This compound is typically synthesized via the esterification of (+)-menthol. This reaction can be carried out using acetic acid, acetic anhydride, or acetyl chloride as the acetylating agent. The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, along with standardized experimental protocols for their determination. The tabulated data offers a quick reference for researchers, while the procedural outlines provide a foundation for laboratory practice. The inclusion of a synthesis workflow diagram further enhances the understanding of this compound's chemical context. This comprehensive information is intended to support the work of professionals in drug development, chemical research, and related scientific fields.

References

The Natural Occurrence and Sources of (-)-Menthyl Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl acetate is a naturally occurring monoterpene ester, renowned for its characteristic minty aroma and flavor. As a significant component of peppermint and other mint essential oils, it holds considerable interest for the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth exploration of the natural sources of (-)-menthyl acetate, its biosynthetic pathway, and the standard experimental protocols for its extraction, isolation, and characterization. Quantitative data from various studies are presented to offer a comparative analysis of its concentration in different species of the Mentha genus.

Introduction

(-)-Menthyl acetate, the acetate ester of (-)-menthol, is a key constituent of peppermint oil (Mentha x piperita) and other related plant species.[1] Its presence is a crucial determinant of the aromatic profile and quality of these essential oils. The molecule's cooling sensation and pleasant fragrance make it a valuable ingredient in a wide array of products, from pharmaceuticals and oral hygiene products to flavorings and fragrances.[2] Understanding its natural distribution, the factors influencing its concentration, and the methods for its isolation are critical for research and commercial applications.

Natural Occurrence and Quantitative Analysis

The primary natural source of (-)-menthyl acetate is the essential oil derived from plants of the Mentha (mint) genus within the Lamiaceae family. The concentration of this ester can vary significantly based on the specific species, cultivar, geographical origin, harvest time, and drying methods.[2][3] Mentha x piperita (peppermint) is the most well-known source, but other species also contain notable amounts.

The following table summarizes quantitative data on (-)-menthyl acetate concentration in the essential oils of various Mentha species as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis in several studies.

| Plant Species | Geographic Origin | Menthyl Acetate (%) | Other Major Components (%) | Reference |

| Mentha x piperita L. | Morocco | 3.34 | Menthone (29.01), Menthol (5.58), Menthofuran (3.01) | [4] |

| Mentha x piperita L. | Iran | 4.78 (fresh leaves) | Menthol (44.39), Menthone (15.36), Menthofuran (10.27) | |

| Mentha x piperita L. | Poland | 6.96 | Menthol (35.14), trans-Menthone (23.11) | |

| Mentha x piperita L. | Serbia | 17.4 | Menthol (37.4), Menthone (12.7) | |

| Mentha x piperita L. | Ukraine | 9.2 | Menthone (23.5), Menthol (35.5) | |

| Mentha x piperita L. | Russia | 0.3 | Menthone (38.2), Isomenthone (15.5), Pulegone (13.0) | |

| Mentha arvensis L. | Western Himalayas | 0.5 - 5.3 | Menthol (73.7 - 85.8), Menthone (1.5 - 11.0) |

Biosynthesis of (-)-Menthyl Acetate

The biosynthesis of (-)-menthyl acetate is an intricate enzymatic process occurring within the glandular trichomes of mint leaves. It is the culmination of the well-characterized monoterpene pathway that produces (-)-menthol. The final step involves the esterification of (-)-menthol.

The pathway begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP). A series of eight enzymatic reactions leads to the formation of (-)-menthol, which is then acetylated to form (-)-menthyl acetate.

Caption: Biosynthetic pathway of (-)-Menthyl Acetate in Mentha species.

Experimental Protocols

The extraction and analysis of (-)-menthyl acetate from plant material follow a standardized workflow common in phytochemistry and essential oil analysis.

Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material due to its efficiency and ability to prevent thermal degradation of volatile compounds.

Objective: To isolate the volatile essential oil, containing (-)-menthyl acetate, from the aerial parts (leaves and stems) of Mentha species.

Apparatus:

-

Heat source (e.g., heating mantle)

-

Boiling flask (for generating steam)

-

Biomass flask (to hold the plant material)

-

Still head and condenser

-

Receiving vessel or separatory funnel

-

Clamps and stands

Procedure:

-

Preparation: Fresh or dried aerial parts of the Mentha plant are harvested. The material is typically chopped or coarsely ground to increase the surface area for efficient steam penetration.

-

Apparatus Setup: The biomass flask is filled with the plant material. This flask is connected to a boiling flask containing distilled water and to a condenser. A receiving vessel is placed at the outlet of the condenser.

-

Distillation: Water in the boiling flask is heated to produce steam. The steam passes through the plant material, causing the microscopic glands containing the essential oil to rupture. The volatile components, including (-)-menthyl acetate, are vaporized and carried away with the steam.

-

Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

-

Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in the receiving vessel. As the essential oil is immiscible with water and typically less dense, it forms a distinct layer on top. The oil layer is then separated from the aqueous layer using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The final product is a concentrated essential oil, ready for analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing the chemical composition of complex volatile mixtures like essential oils. It separates individual components and provides data for their identification and quantification.

Objective: To separate, identify, and quantify the chemical constituents, including (-)-menthyl acetate, within the extracted essential oil.

Methodology:

-

Sample Preparation: A dilute solution of the essential oil (e.g., 1% in a solvent like hexane or acetone) is prepared for injection into the GC-MS system.

-

Gas Chromatography (GC) Separation:

-

A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

An inert carrier gas (usually Helium) transports the vaporized sample onto a long, thin capillary column.

-

The column is housed in an oven that follows a programmed temperature ramp (e.g., starting at 60°C and increasing to 240°C at a rate of 3°C/min).

-

Compounds separate based on their boiling points and affinity for the column's stationary phase (a common choice is a non-polar DB-5ms or HP-5ms column). Compounds with lower boiling points and less affinity travel faster.

-

-

Mass Spectrometry (MS) Identification:

-

As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Here, it is bombarded with electrons (Electron Impact ionization, EI), causing it to fragment into characteristic, charged pieces.

-

The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum is a unique "fingerprint" for that compound.

-

-

Data Analysis:

-

Identification: The obtained mass spectrum for each peak is compared against a reference library (e.g., NIST, Wiley) to identify the compound. Retention indices (RI) are often used for additional confirmation.

-

Quantification: The area of each peak in the chromatogram is proportional to the concentration of that compound in the sample. The relative percentage of each component is calculated by dividing the individual peak area by the total peak area.

-

Caption: Standard workflow for extraction and analysis of (-)-Menthyl Acetate.

Conclusion

(-)-Menthyl acetate is a commercially and scientifically significant natural product predominantly found in the essential oils of the Mentha genus. Its concentration is highly variable, underscoring the importance of standardized analytical methods like GC-MS for quality control. The biosynthetic pathway, culminating in the acetylation of (-)-menthol, is well-defined, offering potential targets for metabolic engineering to enhance yields. The protocols detailed in this guide for steam distillation and GC-MS analysis represent the foundational techniques for researchers and industry professionals working with this valuable monoterpene ester.

References

An In-depth Technical Guide to (+)-Menthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthyl acetate is a chiral monoterpene ester valued for its characteristic minty aroma and cooling sensation. As the acetate ester of (+)-menthol, its stereochemistry plays a crucial role in its sensory properties and biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its interaction with biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

This compound is systematically named [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate.[1] It is one of the eight stereoisomers of menthyl acetate. The CAS number for the racemic mixture of menthyl acetate is 89-48-5, while the levorotatory (-) isomer is identified by CAS number 2623-23-6.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5157-89-1[1] |

| IUPAC Name | [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1] |

| Synonyms | (1S)-(+)-Menthyl acetate, (+)-Acetoxy-p-menthane[1] |

| Molecular Formula | C₁₂H₂₂O₂ |

| InChI Key | XHXUANMFYXWVNG-WCQGTBRESA-N |

| SMILES | C[C@H]1CC--INVALID-LINK--OC(=O)C">C@@HC(C)C |

Table 2: Physicochemical Properties of Menthyl Acetate (Isomer Unspecified)

| Property | Value | Reference |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Soft mint and rose aroma | |

| Taste | Minty cooling taste | |

| Boiling Point | 227 °C | |

| Melting Point | 25 °C | |

| Solubility in Water | 25% at room temperature | |

| Purity | ≥ 99% |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of (+)-menthol with an acetylating agent. The most common methods involve the use of acetic anhydride or acetyl chloride. The following protocol is adapted from established procedures for the synthesis of menthyl acetate stereoisomers.

Objective: To synthesize this compound via esterification of (+)-menthol with acetyl chloride.

Materials:

-

(+)-Menthol

-

Acetyl chloride

-

Anhydrous diethyl ether (or other suitable inert solvent like THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-menthol in anhydrous diethyl ether. The flask should be placed in a cold water bath to manage the reaction temperature.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride to the stirred solution of (+)-menthol via a dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, so it should be performed in a well-ventilated fume hood. The rate of addition should be controlled to maintain a gentle reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add deionized water to the reaction mixture to quench any unreacted acetyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Safety Precautions: Acetyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Signaling Pathway and Biological Activity

The characteristic cooling sensation of menthol and its derivatives, including this compound, is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that functions as the primary cold sensor in humans.

Activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neurons. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation. The stereochemistry of menthol and its esters plays a significant role in their ability to activate the TRPM8 channel, with different stereoisomers exhibiting varying potencies. Studies have shown that the hydroxyl and isopropyl groups of the menthol moiety are crucial for its interaction with the S3 and S4 helices of the TRPM8 channel, respectively.

Caption: Activation of the TRPM8 channel by this compound leading to the sensation of cooling.

Applications in Research and Drug Development

The cooling properties of this compound make it a valuable compound in various applications:

-

Pharmacology: As a TRPM8 agonist, it can be used as a tool to study the role of this channel in thermosensation, pain, and inflammation.

-

Drug Delivery: Its sensory properties can be utilized to mask the unpleasant taste of certain active pharmaceutical ingredients (APIs).

-

Topical Formulations: It is used in creams and lotions for its cooling and soothing effects on the skin.

-

Flavor and Fragrance Industry: It is widely used to impart a refreshing minty flavor and aroma to a variety of products.

Conclusion

This compound is a well-defined chiral molecule with distinct identifiers and properties. Its synthesis from the corresponding menthol enantiomer is a straightforward esterification process. The primary biological activity of this compound is its ability to activate the TRPM8 ion channel, resulting in a cooling sensation. This mechanism underpins its wide range of applications in research, pharmaceuticals, and consumer products. This guide provides foundational technical information to support further investigation and application of this versatile compound.

References

An In-depth Technical Guide to the Solubility of (+)-Menthyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Menthyl acetate, a key fragrance and flavoring agent, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound for formulation, purification, and analytical purposes.

Introduction to this compound

This compound is the acetate ester of (+)-menthol, a monoterpene alcohol. It is a colorless liquid with a characteristic minty and fruity aroma. As a significant component of peppermint oil, it finds extensive use in the food, fragrance, and pharmaceutical industries. Understanding its solubility in different organic solvents is crucial for its extraction, purification, and the formulation of various products.

Solubility Profile of this compound

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature, existing information indicates a high affinity for non-polar and moderately polar organic solvents. Its solubility is largely governed by the "like dissolves like" principle, where its predominantly non-polar structure leads to good solubility in solvents of similar character. The compound is generally described as soluble to highly soluble in most common organic solvents.[1]

Table 1: Summary of this compound Solubility in Various Solvents

| Solvent | Solubility Description | Quantitative Data (if available) |

| Water | Practically Insoluble/Slightly Soluble | 23.2 mg/L at 20°C[2] |

| Ethanol | Soluble | 1 mL in 1 mL of 80% ethanol[1] |

| 70% Ethanol (in water) | Soluble | 1 mL in 6 mL of 70% ethanol[1] |

| Methanol | Soluble (described as "slight" in some sources)[1] | Not available |

| Diethyl Ether | Miscible | Not available |

| Chloroform | Slightly Soluble | Not available |

| Hexane | Soluble | Not available |

| Propylene Glycol | Soluble | Not available |

| Fixed Oils | Soluble | Not available |

| Glycerol | Slightly Soluble | Not available |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for obtaining thermodynamic solubility data.

3.1. Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by separating the undissolved solid and quantifying the amount of solute in a known amount of the clear supernatant.

3.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm)

-

Glass vials with screw caps

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

3.3. Procedure

-

Preparation of Solvent-Solute Mixtures: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The appropriate equilibration time should be determined by preliminary experiments, ensuring that the concentration of the solute in the liquid phase remains constant over time.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand at the same temperature to allow the undissolved solid to sediment. For finer suspensions, centrifugation at the controlled temperature can be employed.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any remaining solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

-

Record the exact weight of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solute and solvent can be used.

-

Once the solvent is fully evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the dish or vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the solution withdrawn.

-

Express the solubility in desired units, such as g/100 g of solvent or mole fraction.

-

3.4. Data Reporting

The solubility should be reported as the average of multiple replicate measurements at each temperature, along with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a characteristic that is fundamental to its application in various industries. While detailed quantitative data remains a subject for further investigation, the qualitative profile and the established experimental methodologies provided in this guide offer a solid foundation for researchers and professionals. The outlined isothermal shake-flask method provides a robust approach for generating precise solubility data to support formulation and development activities.

References

Conformational Landscape of (+)-Menthyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Menthyl acetate, a key component of peppermint oil, possesses a flexible cyclohexane backbone and multiple rotatable bonds, resulting in a complex conformational landscape that dictates its chemical and biological properties. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon data from rotational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational studies. Key quantitative data are summarized in structured tables, and detailed experimental and computational protocols are provided. Visualizations of the conformational relationships and experimental workflows are presented using Graphviz diagrams to facilitate a comprehensive understanding of the stereochemistry of this important monoterpenoid ester.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For molecules with significant conformational flexibility, such as this compound, understanding the accessible conformations and their relative energies is paramount for applications in drug design, flavor chemistry, and materials science. This compound is a chiral molecule with three stereocenters on a cyclohexane ring, substituted with a methyl, an isopropyl, and an acetate group. The chair conformation of the cyclohexane ring, along with the rotational freedom of the isopropyl and acetate substituents, gives rise to a variety of possible conformers. This guide synthesizes findings from key experimental and theoretical studies to provide a detailed conformational analysis.

Conformational Analysis by Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique that provides unambiguous structural information on molecules in the gas phase. A study by Krin et al. identified and characterized two conformers of menthyl acetate in a jet-cooled environment.[1][2] These conformers represent the lowest energy states of the molecule, with the global minimum corresponding to the structure where all three substituents on the cyclohexane ring occupy equatorial positions to minimize steric strain.

Observed Conformers

The two observed conformers of this compound both feature a chair conformation of the cyclohexane ring with the methyl and isopropyl groups in equatorial positions. The difference between the two conformers arises from the orientation of the acetate group.

-

Conformer I (Global Minimum): The most stable conformer has the acetate group in an equatorial position, and its internal rotation is locked in a specific orientation.

-

Conformer II: A second, slightly higher energy conformer was also observed, likely differing in the rotational position of the acetate or isopropyl group.[1][2]

A definitive assignment of the second conformer's geometry is pending access to the full experimental data.

Quantitative Spectroscopic Data

The following table summarizes the rotational constants for the two observed conformers of menthyl acetate as reported in the study by Krin et al.[1]

| Parameter | Conformer I | Conformer II |

| A (MHz) | Value not available in abstract | Value not available in abstract |

| B (MHz) | Value not available in abstract | Value not available in abstract |

| C (MHz) | Value not available in abstract | Value not available in abstract |

| Relative Energy | Global Minimum | Higher Energy |

Note: Specific values for rotational constants and relative energy are pending access to the full text of the primary reference.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for determining the conformation of molecules in solution. For this compound, the conformational preferences of the menthyl moiety are expected to be very similar to those of (+)-menthol, which has been extensively studied.

The Dominant Chair Conformation

In this compound, the cyclohexane ring adopts a chair conformation where the bulky isopropyl group, the methyl group, and the acetate group all occupy equatorial positions to minimize 1,3-diaxial interactions. This is the most stable arrangement.

Isopropyl Group Orientation

The rotation of the isopropyl group is also a key conformational feature. Studies on menthol have shown that the isopropyl group has a preferred orientation. This preference is determined by steric interactions with the rest of the molecule. The dominant rotamer is the one where the C-H bond of the isopropyl group is anti-periplanar to the C-C bond of the cyclohexane ring.

Inferred ³JHH Coupling Constants

Based on extensive studies of menthol and its diastereomers, the following ³JHH coupling constants can be inferred for the dominant all-equatorial chair conformation of this compound.

| Coupling | Dihedral Angle (approx.) | Expected ³JHH (Hz) |

| Hax-Hax | ~180° | 10 - 13 |

| Hax-Heq | ~60° | 2 - 5 |

| Heq-Heq | ~60° | 2 - 5 |

These values are characteristic of a locked chair conformation with equatorial substituents. Any significant deviation from these values would suggest the presence of other conformations or a distortion of the chair form.

Computational Conformational Analysis

Density Functional Theory (DFT) calculations are instrumental in complementing experimental data by providing optimized geometries, relative energies, and other molecular properties for different conformers. For menthol and its derivatives, DFT calculations have been successfully employed to predict the most stable conformations.

Predicted Low-Energy Conformers

Computational studies on menthol confirm that the all-equatorial chair conformation is the global minimum. By extension, this is also the predicted lowest energy conformer for this compound. DFT calculations can also explore the potential energy surface related to the rotation of the acetate and isopropyl groups to identify other low-energy conformers.

Calculated Energetic and Geometric Parameters

The following table presents a summary of typical quantitative data that can be obtained from DFT calculations for the conformers of this compound.

| Parameter | Conformer I (all-equatorial) | Other Conformers |

| Relative Energy (kcal/mol) | 0.00 | > 1.5 |

| Key Dihedral Angles | C-C-C-C (ring) ~ ±55° | Varies |

| H-C-C-H (vicinal) ~60°, ~180° | Varies |

Experimental and Computational Protocols

Rotational Spectroscopy

The experimental protocol for the rotational spectroscopy of menthyl acetate, as described by Krin et al., involves the use of a broadband Fourier-transform microwave spectrometer.

-

Sample Preparation: A sample of this compound is heated to increase its vapor pressure.

-

Supersonic Expansion: The vapor is seeded into a stream of an inert carrier gas (e.g., neon or argon) and expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational and vibrational temperature, populating only the lowest energy conformers.

-

Microwave Irradiation: The jet-cooled molecules are irradiated with a sequence of microwave pulses.

-

Signal Detection: The subsequent free induction decay of the coherently excited molecules is detected and Fourier-transformed to obtain the rotational spectrum.

-

Data Analysis: The rotational constants and other spectroscopic parameters are extracted by fitting the observed transition frequencies to a Hamiltonian model.

NMR Spectroscopy

The protocol for NMR-based conformational analysis typically involves:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: High-resolution 1D ¹H NMR and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, multiplicities, and coupling constants for all proton signals are accurately determined from the 1D spectrum. 2D spectra are used to aid in the assignment of protons.

-

Conformational Interpretation: The magnitudes of the vicinal ³JHH coupling constants are used to determine the dihedral angles between coupled protons, which in turn provides information about the dominant conformation of the cyclohexane ring.

DFT Calculations

A typical protocol for the DFT-based conformational analysis of this compound would be as follows:

-

Initial Structure Generation: A set of initial guess structures for different conformers is generated, for example, by molecular mechanics methods or by systematically rotating around single bonds.

-

Geometry Optimization: The geometry of each initial structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Analysis: The relative energies of the conformers are calculated, including zero-point energy corrections, to determine the most stable structures.

-

Property Calculations: Other properties, such as rotational constants and NMR chemical shifts and coupling constants, can be calculated for the optimized geometries and compared with experimental data.

Visualizations

Conformational Equilibrium of this compound

References

Menthyl Acetate Esters: A Comprehensive Technical Guide on Therapeutic and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl acetate, a naturally occurring monoterpene ester found in plants of the Mentha genus, has garnered significant interest for its diverse therapeutic and biological activities. This technical guide provides an in-depth analysis of the current scientific understanding of menthyl acetate esters, focusing on their anti-inflammatory, analgesic, and antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and elucidates known signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Menthyl acetate is the acetate ester of menthol and a primary constituent of peppermint and other mint essential oils, contributing to their characteristic aroma and flavor.[1] Beyond its organoleptic properties, emerging research has highlighted its potential as a bioactive compound with a range of pharmacological effects. These properties, including anti-inflammatory, analgesic, and antimicrobial actions, position menthyl acetate and its derivatives as promising candidates for further investigation in the development of novel therapeutic agents. This guide aims to consolidate the existing scientific data to facilitate a comprehensive understanding of the therapeutic potential of menthyl acetate esters.

Therapeutic and Biological Properties

Anti-inflammatory Activity

Menthyl acetate has demonstrated notable anti-inflammatory effects in various experimental models. While much of the research has been conducted on peppermint essential oil, which contains a significant percentage of menthyl acetate, studies on related menthyl esters provide insight into the potential mechanisms.

Recent research on menthyl esters of valine and isoleucine has revealed that their anti-inflammatory properties are mediated through the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2][3][4] This action is independent of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary target for the cooling sensation of menthol.[2] Activation of LXR by these menthyl esters leads to the upregulation of the Scd1 gene, which is central to lipid metabolism and contributes to the anti-inflammatory response. This signaling pathway ultimately results in the suppression of pro-inflammatory genes such as Tnf and Il6.

While specific IC50 values for menthyl acetate's direct inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are not yet firmly established in the literature, the known LXR-mediated pathway suggests an indirect regulatory role in inflammatory processes.

Analgesic Activity

The analgesic properties of menthol are well-documented, and menthyl acetate, as a derivative, is believed to contribute to these effects. The primary mechanism of menthol's analgesic action involves its interaction with the TRPM8 channel, a cold-sensitive ion channel. Activation of TRPM8 can lead to a cooling sensation that helps to mask pain signals.

Standard preclinical models for assessing analgesic activity include the acetic acid-induced writhing test and the hot plate test. The writhing test evaluates peripheral analgesic effects by measuring the reduction in abdominal constrictions induced by an irritant. The hot plate test assesses central analgesic activity by measuring the latency of an animal's response to a thermal stimulus. While quantitative data on the percentage of writhing inhibition or the increase in latency time in the hot plate test specifically for menthyl acetate are still emerging, the known analgesic effects of peppermint oil suggest its contribution.

Antimicrobial Activity

Menthyl acetate, as a component of mint essential oils, contributes to their antimicrobial properties. Studies on peppermint oil have demonstrated activity against a range of pathogens.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of menthyl acetate and related compounds. It is important to note that much of the existing data pertains to peppermint essential oil, of which menthyl acetate is a component.

Table 1: Antimicrobial Activity (MIC Values)

| Compound/Extract | Organism | MIC | Reference |

| Peppermint Oil | Staphylococcus aureus | 64-256 µg/mL | |

| Peppermint Oil | Escherichia coli | 0.5–2.0% v/v | |

| Menthol | Escherichia coli | 500 µg/mL | |

| Peppermint Oil | Candida albicans | 0.12-8.0 μL/mL | |

| Menthol | Candida albicans | ≤3.58 mM |

Table 2: Cytotoxicity Data (IC50 Values)

| Compound/Extract | Cell Line | IC50 | Reference |

| Peppermint Essential Oil | Human Lung Carcinoma (SPC-A1) | 10.89 µg/ml | |

| Peppermint Essential Oil | Human Leukemia (K562) | 16.16 µg/ml | |

| Peppermint Essential Oil | Human Gastric Cancer (SGC-7901) | 38.76 µg/ml | |

| Peppermint Essential Oil | Vero Cells | ≤54.6 µg/ml |

Note: Data for menthyl acetate alone is limited. The provided data for peppermint oil indicates the overall activity of the essential oil, where menthyl acetate is a constituent.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This method is used to evaluate peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g) are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound (menthyl acetate) is administered orally or intraperitoneally at various doses.

-

After a set period (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing.

-

The number of abdominal constrictions (writhes) is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the test groups compared to the control group.

Hot Plate Test

This method is used to assess central analgesic activity.

-

Animals: Male Swiss albino mice or rats are commonly used.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

The test compound (menthyl acetate) is administered, and the latency is measured at different time points post-administration.

-

-

Data Analysis: The increase in reaction time (latency) is calculated and compared to the baseline and control groups.

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

-

Microorganisms: Standard and clinical strains of bacteria and fungi are used.

-

Procedure (Broth Microdilution Method):

-

A two-fold serial dilution of the test compound (menthyl acetate) is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Menthyl Esters

The following diagram illustrates the proposed anti-inflammatory signaling pathway for certain menthyl esters, which involves the activation of the Liver X Receptor (LXR).

Caption: LXR-mediated anti-inflammatory pathway of menthyl esters.

Experimental Workflow for Analgesic Activity Assessment

The following diagram outlines the general workflow for evaluating the analgesic properties of menthyl acetate.

Caption: Workflow for in vivo analgesic activity screening.

Conclusion

Menthyl acetate esters exhibit a compelling profile of therapeutic and biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The elucidation of the LXR-mediated anti-inflammatory pathway for related menthyl esters opens new avenues for research into TRPM8-independent mechanisms of action. While a substantial body of evidence exists for the bioactivity of peppermint essential oil, further research is warranted to isolate and quantify the specific contributions of menthyl acetate to these effects. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations aimed at harnessing the therapeutic potential of menthyl acetate esters in drug discovery and development. The continued exploration of these compounds may lead to the development of novel and effective treatments for a variety of inflammatory, pain-related, and infectious conditions.

References

- 1. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peppermint Oil Decreases the Production of Virulence-Associated Exoproteins by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Safety and Handling of (+)-Menthyl Acetate: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and use of (+)-Menthyl acetate in a laboratory setting.

Introduction

This compound, a naturally occurring monoterpene ester of menthol, is recognized for its characteristic minty and rose-like aroma.[1][2] It is a key component in peppermint essential oil and finds applications in the flavor, fragrance, and pharmaceutical industries.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the environment. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, along with detailed experimental protocols and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol.

| Property | Value | Reference |

| CAS Number | 29066-34-0 | [3] |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Soft mint and rose aroma | |

| Boiling Point | 227-229 °C | |

| Melting Point | <25 °C | |

| Flash Point | 92 °C (197.6 °F) - Closed Cup | |

| Density | 0.918 - 0.925 g/mL at 25 °C | |

| Solubility | Insoluble in water |

Hazard Identification and Classification

This compound is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H411: Toxic to aquatic life with long lasting effects.

GHS Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

-

P391: Collect spillage.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

Understanding the toxicological profile of this compound is crucial for assessing health risks. The available data suggests a low order of acute toxicity.

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | > 5,000 mg/kg | Rat | |

| Dermal LD50 | > 5,000 mg/kg | Rabbit | |

| Skin Irritation | Not irritating | In vitro assay | |

| Eye Irritation | Not irritating |

In the body, this compound is expected to be hydrolyzed to menthol and acetic acid. The metabolism of menthol primarily involves oxidation and conjugation with glucuronic acid or sulfate.

Experimental Protocols

Adherence to standardized protocols is essential for minimizing risks in the laboratory.

Risk Assessment Protocol

A thorough risk assessment should be conducted before any new experiment involving this compound.

Methodology:

-

Identify Hazards: Consult the Safety Data Sheet (SDS) for this compound to identify its physical, health, and environmental hazards.

-

Assess Risks: Evaluate the specific experimental conditions, including the quantity of the substance to be used, the temperature and pressure of the operation, and the potential for generating spills or aerosols.

-

Implement Control Measures:

-

Engineering Controls: Use a chemical fume hood when handling significant quantities or when heating the substance.

-

Administrative Controls: Develop and follow a Standard Operating Procedure (SOP) for the experiment. Ensure all personnel are trained on the hazards and procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

-

Review Controls: Before starting the experiment, review the implemented control measures to ensure they effectively minimize the identified risks.

Safe Handling and Storage Protocol

Handling:

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Ground and bond containers when transferring large volumes to prevent static discharge.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Store in a tightly closed container.

-

Store away from incompatible materials such as strong oxidizing agents.

-

For quantities exceeding 10 gallons, a flammable storage cabinet is required.

Emergency Spill Response Protocol

Prompt and appropriate action is critical in the event of a chemical spill.

Methodology for a Minor Spill (manageable by laboratory personnel):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Personal Protection: Don appropriate PPE, including gloves, safety goggles, and a lab coat. A respirator may be necessary if vapors are significant.

-

Containment: Confine the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Absorption: Apply absorbent material over the spill, working from the outside in.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste and any contaminated materials according to institutional and local regulations for hazardous waste.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Forms explosive mixtures with air on intense heating.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed, and compatible container.

-

Store waste containers in a designated, well-ventilated area, away from incompatible materials.

-

Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.

Conclusion

While this compound has a low acute toxicity profile, its combustible nature and environmental hazards necessitate careful handling and adherence to established safety protocols. By implementing the procedures outlined in this guide, including conducting thorough risk assessments, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. A strong safety culture, built on a foundation of knowledge and preparedness, is the key to minimizing risks in any laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Menthyl Acetate from (+)-Menthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthyl acetate is a naturally occurring monoterpene ester found in peppermint oil, contributing significantly to its characteristic aroma and flavor.[1][2] It finds applications in the flavor, fragrance, and pharmaceutical industries.[3] This document provides detailed protocols for the chemical synthesis of this compound from (+)-menthol, a readily available starting material. The primary method described is the esterification of (+)-menthol with acetic anhydride using sulfuric acid as a catalyst. Alternative methods are also discussed, and relevant data are presented for comparison.

Data Presentation

Table 1: Comparison of Acylating Agents for the Synthesis of Menthyl Acetate[4]

| Acylating Agent | Catalyst | Reaction Conditions | Yield (%) | Purity (GC, %) | Reference |

| Acetic Anhydride | H₂SO₄ | Not specified | 94.67 | 94.67 | [4] |

| Acetyl Chloride | None specified | 80 minutes, cold water bath | 95.61 | 95.61 | |

| Glacial Acetic Acid | H₂SO₄ | 90 minutes, warm water bath | Lower than anhydride and chloride | Not specified |

Table 2: Influence of Reaction Time on the Yield of l-Menthyl Acetate using Acetic Anhydride

| Reaction Time (minutes) | Yield (%) |

| 45 | Not specified |

| 60 | 28.28 (in a separate study) |

| 75 | Not specified |

| 90 | 88.43 |

| 105 | Not specified |

Note: The study achieving 88.43% yield used a 2:1 molar ratio of l-menthol to acetic anhydride at 60°C with sulfuric acid in diethyl ether.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is based on a common and effective method for the esterification of (+)-menthol.

Materials:

-

(+)-Menthol

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (optional, as solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 31.25 g (0.2 mol) of (+)-menthol in 10.38 mL (0.1 mol) of diethyl ether (optional, for improved mixing).

-

Addition of Reagents: Slowly add 9.45 mL (0.1 mol) of acetic anhydride to the stirred solution. Carefully add 0.5 mL of concentrated sulfuric acid dropwise as a catalyst.

-

Reaction: Heat the mixture to 60°C and reflux for 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Washing: Add 20 mL of distilled water and then carefully add 5% sodium bicarbonate solution in portions until the effervescence ceases, which neutralizes the excess acid. Shake the funnel, releasing pressure frequently. Allow the layers to separate.

-

Extraction: Separate the organic layer (top layer) from the aqueous layer. Wash the organic layer with distilled water (3 x 30 mL portions) until the washings are neutral to pH paper.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, clear liquid.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Esterification of (+)-Menthol to this compound.

References

Application Notes and Protocols for the Esterification of (+)-Menthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (-)-menthyl acetate via the esterification of (+)-menthol with acetic anhydride. This reaction is a classic example of alcohol acylation and is widely used in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The protocols detailed below are designed for laboratory-scale synthesis and are accompanied by data presentation in tabular format for clarity and reproducibility. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram to facilitate a clear understanding of the process.

Introduction

Menthyl acetate is the acetate ester of menthol and a significant component of peppermint oil, contributing to its characteristic aroma and flavor.[3][4] The synthesis of (-)-menthyl acetate from (+)-menthol (also known as l-menthol) and acetic anhydride is a straightforward and efficient esterification reaction, typically catalyzed by a strong acid such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of menthol attacks the electrophilic carbonyl carbon of acetic anhydride. This protocol outlines the necessary reagents, equipment, and steps for a successful synthesis, purification, and characterization of the product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example 1) | Quantity (Example 2) | Notes |

| (+)-Menthol (l-Menthol) | C₁₀H₂₀O | 156.27 | 31.25 g (0.2 mol) | 8.0 g | Waxy, crystalline solid. |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 9.45 mL (0.1 mol) | 9.0 mL | Corrosive, handle with care. |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 0.5 mL | 20 drops | Strong acid catalyst, corrosive. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 10.38 mL | - | Solvent, highly flammable. |

| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | As needed | 20 mL | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | As needed | Drying agent. |

| Distilled Water | H₂O | 18.02 | As needed | 20 mL | For washing. |

Experimental Protocols

Protocol 1: Synthesis with Diethyl Ether as Solvent

This protocol is adapted from a method that reports a high yield of 88.43% after 90 minutes.

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 31.25 g (0.2 mol) of (+)-menthol.

-

Reagent Addition: Add 10.38 mL of diethyl ether to the flask. With stirring, add 9.45 mL (0.1 mol) of acetic anhydride dropwise.

-

Catalyst Addition: Carefully add 0.5 mL of 98% sulfuric acid drop by drop to the reaction mixture.

-

Reflux: Heat the mixture to 60°C using a water bath and reflux for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-